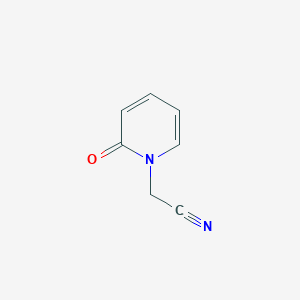

2-(2-oxopyridin-1(2H)-yl)acetonitrile

Descripción general

Descripción

2-(2-oxopyridin-1(2H)-yl)acetonitrile is a heterocyclic organic compound that features a pyridine ring fused with a nitrile group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopyridin-1(2H)-yl)acetonitrile typically involves the reaction of pyridine derivatives with nitrile-containing reagents. One common method includes the reaction of 4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoate with various reagents to yield the desired compound . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as tetrabutylammonium bromide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ionic liquids as recycling agents, can enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-oxopyridin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a diverse array of derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Enzyme Inhibition

2-(2-oxopyridin-1(2H)-yl)acetonitrile has been identified as a promising candidate for enzyme inhibition. For instance, it has shown potential as an inhibitor of tissue transglutaminase (TG2), which is implicated in celiac disease. The compound selectively binds to the active site of TG2, forming a stable covalent bond, which may help mitigate the autoimmune response associated with this condition .

2. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them valuable in the development of new antibiotics. For example, studies have shown that similar compounds can effectively target Pseudomonas aeruginosa by inhibiting its lipid biosynthesis pathways .

3. Anticancer Properties

The compound has been evaluated for its anti-proliferative effects against cancer cell lines. Preliminary bioassays demonstrated that certain derivatives exhibit significant cytostatic activity, inhibiting cell growth without inducing cell death. The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can enhance efficacy against specific cancer types .

Case Study 1: Inhibition of Tissue Transglutaminase

In a study investigating TG2 inhibitors, this compound was synthesized and characterized. The compound demonstrated an IC50 value indicative of strong binding affinity to TG2, suggesting its potential as a therapeutic agent for celiac disease management .

Case Study 2: Antimicrobial Efficacy

A series of analogs based on the structure of this compound were tested against Pseudomonas aeruginosa. The most effective analogs exhibited extended residence times and post-antibiotic effects (PAE), indicating their potential for clinical use in treating infections caused by resistant bacterial strains .

Case Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that derivatives of this compound showed IC50 values ranging from 36.5 µg/mL to over 200 µg/mL, depending on structural modifications. The most potent derivatives were linked to specific moieties that enhanced cellular uptake and interaction with target proteins involved in cell proliferation .

Mecanismo De Acción

The mechanism of action of 2-(2-oxopyridin-1(2H)-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis, respectively . The compound induces apoptosis in cancer cells by activating pro-apoptotic proteins like Bax and suppressing anti-apoptotic proteins like Bcl-2 .

Comparación Con Compuestos Similares

Similar Compounds

1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure and have been studied for their biomedical applications.

Spirooxindoles: These derivatives also feature a pyridine ring and have shown potential in medicinal chemistry.

Uniqueness

2-(2-oxopyridin-1(2H)-yl)acetonitrile is unique due to its specific combination of a pyridine ring and a nitrile group, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer progression sets it apart from other similar compounds .

Actividad Biológica

Overview

2-(2-oxopyridin-1(2H)-yl)acetonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a pyridine ring linked to an acetonitrile group, which contributes to its biological properties.

The primary biological targets of this compound include:

- Epidermal Growth Factor Receptor (EGFR) : A key player in cell proliferation and survival, EGFR is often overexpressed in various cancers.

- Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) : This receptor is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

The compound inhibits the activity of these receptors, leading to reduced cell proliferation and angiogenesis, thereby exhibiting anti-proliferative effects against certain cancer cell lines.

Cellular Effects

Research indicates that this compound can induce apoptosis in cancer cells. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Gene Expression Modulation : Changes in gene expression patterns have been observed, which could contribute to its therapeutic effects.

Dosage Effects

While specific dosage effects in animal models remain underexplored, it is understood that the biological activity can vary significantly with dosage. Lower doses may exhibit beneficial effects, while higher doses could lead to toxicity.

Antiproliferative Activity

A study highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. The results indicated significant inhibition of cell growth, suggesting that it could serve as a basis for developing new anticancer therapies. The IC50 values (the concentration required to inhibit cell growth by 50%) varied among different cell lines, indicating selective activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 10.5 ± 1.04 |

| PC-3 | 9.1 ± 0.86 |

| HCT-116 | 12.3 ± 1.08 |

| HePG-2 | 11.8 ± 1.12 |

This data suggests that this compound exhibits promising activity against breast and prostate cancer cell lines, with potential applications in targeted therapy .

Additional Biological Activities

Beyond its anticancer properties, preliminary studies have indicated that this compound may possess antibacterial and antifungal activities as well, although detailed investigations are still required to confirm these effects .

Case Studies and Applications

Several studies have explored the applications of this compound in drug development:

- Cancer Treatment : Its ability to inhibit EGFR and VEGFR-2 positions it as a candidate for combination therapies in treating solid tumors.

- Material Science : The compound's unique chemical structure allows it to be utilized as a building block in organic synthesis, leading to the development of novel materials with specific properties.

Propiedades

IUPAC Name |

2-(2-oxopyridin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDWZOINPDAWBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944492 | |

| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218920-79-7 | |

| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.